molecular formula C12H18BrN3O4 B14042954 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14042954
M. Wt: 348.19 g/mol
InChI Key: ZAJXUOWCARNFDE-UHFFFAOYSA-N
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Description

4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid functionality .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while deprotection reactions yield the free amine .

Scientific Research Applications

4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole-5-carboxylic acid: Lacks the Boc and methylamino groups, making it less versatile in certain synthetic applications.

    3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Uniqueness

4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential bioactivity. This makes it a valuable compound for both synthetic and medicinal chemistry applications.

Properties

Molecular Formula

C12H18BrN3O4

Molecular Weight

348.19 g/mol

IUPAC Name

4-bromo-2-methyl-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H18BrN3O4/c1-12(2,3)20-11(19)15(4)6-7-8(13)9(10(17)18)16(5)14-7/h6H2,1-5H3,(H,17,18)

InChI Key

ZAJXUOWCARNFDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1Br)C(=O)O)C

Origin of Product

United States

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